molecular formula C13H18ClNO2 B1463716 2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide CAS No. 1311314-65-4

2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide

Cat. No.: B1463716
CAS No.: 1311314-65-4
M. Wt: 255.74 g/mol
InChI Key: LWJJXTPTHLPJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is an organic compound with a complex structure It contains a chloroacetamide group attached to a phenyl ring, which is further substituted with a propan-2-yloxy methyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide typically involves the reaction of 3-[(propan-2-yloxy)methyl]benzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(phenylmethyl)acetamide: Lacks the propan-2-yloxy methyl group, resulting in different chemical properties and biological activities.

    N-(3-[(propan-2-yloxy)methyl]phenyl)acetamide:

Uniqueness

2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is unique due to the presence of both the chloroacetamide and propan-2-yloxy methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[[3-(propan-2-yloxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-10(2)17-9-12-5-3-4-11(6-12)8-15-13(16)7-14/h3-6,10H,7-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJJXTPTHLPJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=CC(=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.